molecular formula C5H10O2 B1625434 Valeric acid-1-13C CAS No. 38765-82-1

Valeric acid-1-13C

Cat. No. B1625434
CAS RN: 38765-82-1
M. Wt: 103.12 g/mol
InChI Key: NQPDZGIKBAWPEJ-HOSYLAQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Valeric acid-1-13C is a stable isotope-labeled compound of valeric acid, which is a straight-chain alkyl carboxylic acid with five carbon atoms. Valeric acid-1-13C is used as a tracer in metabolic studies to investigate the metabolic fate of valeric acid in the body.

Mechanism Of Action

Valeric acid-1-13C is metabolized in the same way as natural valeric acid. It is absorbed into the bloodstream and transported to the liver, where it is metabolized by beta-oxidation and the tricarboxylic acid cycle. The 13C-labeled carbon atom is incorporated into various metabolic intermediates, such as acetyl-CoA, succinyl-CoA, and oxaloacetate. The fate of these intermediates can be traced by measuring the 13C enrichment in different metabolites using mass spectrometry.

Biochemical And Physiological Effects

Valeric acid-1-13C has no direct biochemical or physiological effects, as it is used solely as a tracer in metabolic studies. However, the metabolic fate of valeric acid, which can be investigated using valeric acid-1-13C, has been shown to have various effects on the body. For example, valeric acid has been shown to regulate immune function by activating specific immune cells, such as regulatory T cells and dendritic cells. Valeric acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

The main advantage of using valeric acid-1-13C as a tracer is its ability to trace the metabolic fate of valeric acid in vivo. This can provide valuable insights into the role of valeric acid in various physiological and pathological processes. However, there are some limitations to using valeric acid-1-13C. For example, the synthesis of valeric acid-1-13C is relatively expensive and time-consuming. In addition, the use of valeric acid-1-13C requires specialized equipment and expertise, such as mass spectrometry and isotope ratio mass spectrometry.

Future Directions

There are several future directions for the use of valeric acid-1-13C in scientific research. One direction is to investigate the role of valeric acid in the gut-brain axis, which is the bidirectional communication between the gut microbiota and the central nervous system. Valeric acid has been shown to regulate brain function by modulating neurotransmitter levels and neuronal activity. Another direction is to investigate the role of valeric acid in the regulation of energy metabolism, particularly in the context of obesity and diabetes. Valeric acid has been shown to regulate glucose and lipid metabolism by activating specific signaling pathways. Finally, the use of valeric acid-1-13C can be extended to investigate the metabolism of other volatile fatty acids, such as propionic acid and butyric acid, which are also produced by gut bacteria and have important physiological functions.
Conclusion:
Valeric acid-1-13C is a valuable tool for investigating the metabolic fate of valeric acid in the body. Its use in scientific research has provided valuable insights into the role of valeric acid in various physiological and pathological processes. The future directions for the use of valeric acid-1-13C are diverse and promising, and its use is expected to continue to expand in the field of metabolic research.

Scientific Research Applications

Valeric acid-1-13C is widely used as a tracer in metabolic studies to investigate the metabolic fate of valeric acid in the body. Valeric acid is a volatile fatty acid that is produced by gut bacteria during the fermentation of dietary fiber. It is absorbed into the bloodstream and metabolized by the liver. Valeric acid has been shown to have anti-inflammatory and anti-cancer properties, and its metabolism is altered in various diseases, such as obesity, diabetes, and liver disease.

properties

IUPAC Name

(113C)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPDZGIKBAWPEJ-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482322
Record name (1-~13~C)Pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valeric acid-1-13C

CAS RN

38765-82-1
Record name (1-~13~C)Pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38765-82-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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